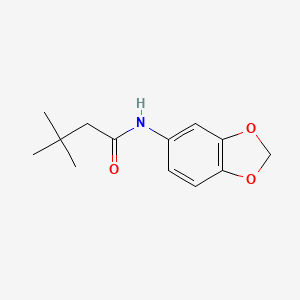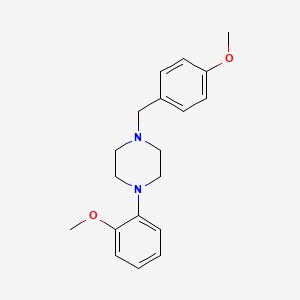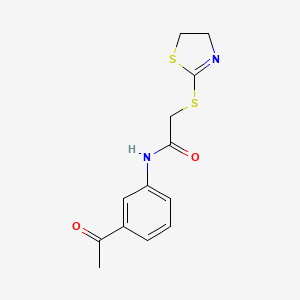
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide, also known as MDBP, is a synthetic compound that belongs to the family of amphetamines. It is a psychoactive substance that has gained attention due to its potential use in scientific research.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide acts as a releasing agent for dopamine and serotonin neurotransmitters. It increases the release of these neurotransmitters from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in an increase in dopamine and serotonin signaling, leading to psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce stimulant effects, including increased alertness and wakefulness, increased heart rate and blood pressure, and decreased appetite. It has also been shown to produce euphoric effects, similar to those produced by other amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control of its purity and concentration. It also has a relatively short half-life, allowing for easy manipulation of its effects. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may limit its use in some settings.
Orientations Futures
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has potential for use in a wide range of scientific research, including studies on drug abuse and addiction, as well as studies on the central nervous system and neurotransmitter systems. Future research could focus on developing new synthetic compounds with similar effects to this compound, as well as exploring its potential therapeutic uses. Additionally, further research could be done to better understand the long-term effects of this compound use, both in terms of its psychoactive effects and its potential for abuse.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide can be synthesized by reacting 3,3-dimethylbutan-1-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has been used in scientific research for its potential as a psychoactive substance. It has been studied for its effects on the central nervous system, particularly on dopamine and serotonin neurotransmitter systems. This compound has also been used in studies on drug abuse and addiction.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)7-12(15)14-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQGWUUPOQXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)

![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5863346.png)


![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)